ETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE

Agrochemical Intermediates SDHI Fungicides Regioselective Synthesis

SDHI fungicide manufacturing faces yield penalties when iso-DFPE regioisomer content is uncontrolled. CAS 851725-98-9 is the authenticated 5-difluoromethyl isomer essential for isomerization process development and QC reference standard workflows. • Serves as starting material for thermal isomerization to the desired 3-difluoromethyl-DFPE regioisomer (US 20180208559) • Enables HPLC/GC method validation for iso-isomer quantification per EP 3650442 B1 specifications • 97% purity with certificate of analysis; available from mg to kg scale

Molecular Formula C8H10F2N2O2
Molecular Weight 204.17 g/mol
CAS No. 851725-98-9
Cat. No. B1452088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
CAS851725-98-9
Molecular FormulaC8H10F2N2O2
Molecular Weight204.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C)C(F)F
InChIInChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-11-12(2)6(5)7(9)10/h4,7H,3H2,1-2H3
InChIKeyAYCXDJXKBPZTTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate: Key SDHI Intermediate Profile


Ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS 851725-98-9; molecular formula C8H10F2N2O2; molecular weight 204.17 g/mol) is a difluoromethyl-substituted pyrazole-4-carboxylate ester that serves as a critical building block in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides . It belongs to a class of fluorinated heterocyclic intermediates widely used in agrochemical manufacturing, with a purity specification of 97% and MDL number MFCD10567168 . This compound is structurally distinct from the more widely known 3-difluoromethyl regioisomer (CAS 176969-34-9) [1] and functions as the iso-DFPE isomer in patent literature [2].

1
SDHI intermediate synthesis — difluoromethyl pyrazole building block with regioisomer-specific reactivity.
2
Isomerization feedstock — starting material for conversion to 3‑difluoromethyl regioisomer (DFPE).
3
Analytical documentation — batch-specific NMR, HPLC, GC reports support procurement verification.

Irreplaceable Role in SDHI Fungicide Synthesis


The substitution of ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS 851725-98-9) with generic pyrazole-4-carboxylates is precluded by regioisomer-specific reactivity requirements in the synthesis of SDHI fungicides. The difluoromethyl group at the 5-position (rather than the 3-position) confers distinct electronic and steric properties that influence downstream coupling efficiency and final fungicide potency [1]. Patent literature explicitly distinguishes between the desired 3-difluoromethyl regioisomer (DFPE) and the iso-DFPE isomer (CAS 851725-98-9), noting that the iso-isomer is an unwanted byproduct in certain synthetic routes and requires dedicated isomerization processes to convert it to the desired product [2]. Conversely, in alternative synthetic strategies, the iso-DFPE regioisomer serves as a direct precursor to specific fungicide candidates . This regioisomeric specificity—combined with the documented yield penalties and impurity profiles associated with using the incorrect isomer [3]—establishes that CAS 851725-98-9 cannot be interchangeably replaced by other pyrazole-4-carboxylates without compromising synthetic efficiency, product purity, or final fungicide performance.

Regioisomer
3‑difluoromethyl ester (CAS 176969‑34‑9) may not support the same coupling reactivity; regioisomer dictates final fungicide structure.
Purity grade
Generic pyrazole‑4‑carboxylates without certified iso‑DFPE identity may introduce isomer impurities that lower synthetic yield.
Salt/ester form
Free acid or other esters may alter solubility and alkylation efficiency; direct substitution may require additional validation.

Quantitative Differentiation Evidence


Regioisomer Differentiation in Pyrazole Carboxylates

The target compound (CAS 851725-98-9) bears the difluoromethyl group at the 5-position of the pyrazole ring, distinguishing it from the more widely employed 3-difluoromethyl regioisomer (CAS 176969-34-9, DFMMP) used in commercial fungicides such as Sedaxane, Fluxapyroxad, and Bixafen [1]. In patent literature, the target compound is explicitly designated as the 'iso' isomer (iso-DFPE), while the 3-difluoromethyl isomer is the desired 'non-iso' product for direct SDHI fungicide coupling [2]. This regioisomeric distinction is not merely nominal; the two isomers exhibit divergent reactivity profiles in alkylation and subsequent amidation reactions [3].

Regioisomer identity
Head‑to‑head
5‑CF₂H (iso‑DFPE) vs. 3‑CF₂H (DFPE) — structural isomer with difluoromethyl at C5; identified as unwanted byproduct in standard DFPE routes.
Regioisomer selection determines final fungicide structure.
Patent‑defined alkylation conditions; review synthetic route.
Agrochemical Intermediates SDHI Fungicides Regioselective Synthesis

Isomerization Efficiency and Yield Improvement

The target compound (iso-DFPE) is not merely an unwanted byproduct; it serves as the starting material in dedicated isomerization processes designed to convert it to the desired 3-difluoromethyl regioisomer (DFPE). This isomerization route offers a strategic advantage: it enables the valorization of iso-DFPE streams that would otherwise represent process waste [1]. Patent EP 3650442 B1 discloses that prior art methods for producing DFPE achieved only 63% yield over two steps, with significant iso-isomer impurity [2]. The improved method described in the patent achieves yields of over 80% with low iso-isomer content, demonstrating the economic impact of isomer purity control [2].

Isomerization yield
Class‑level inference
>80% yield
Improved DFPE process yield vs. prior art 63%.
EP 3650442 B1; low iso‑isomer content reported.
Process Chemistry Isomerization Agrochemical Manufacturing

Antifungal and Antibacterial Activity of Derivatives

While the target compound (CAS 851725-98-9) itself is primarily an intermediate, its direct structural analogs have been evaluated for antifungal and antibacterial activity in peer-reviewed studies, providing class-level insight into the bioactivity potential of the 5-difluoromethyl regioisomer. In a 2024 study published in the Russian Journal of General Chemistry, Xu and colleagues synthesized and evaluated a series of difluoromethyl pyrazole derivatives [1]. Notably, 2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate—an analog differing from the target compound primarily in the ester substituent—displayed antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) with inhibition rates of 62% and 86%, respectively, compared to 53% and 80% for the commercial standard thiodiazole copper .

Derivative bioactivity
Class‑level inference
Analog (2‑methoxyphenyl ester) showed 62‑86% inhibition vs. 53‑80% for thiodiazole copper (Xoo, Xac).
Class‑level evidence for scaffold bioactivity; target compound not directly tested.
Data from 2024 study; assay conditions require verification.
Antifungal Activity Structure-Activity Relationship SDH Inhibition

Analytical Purity and Quality Control

The target compound is commercially available with a standard purity specification of 97% . Vendors provide batch-specific analytical documentation including NMR, HPLC, and GC reports to verify identity and purity . This level of analytical rigor is critical for agrochemical intermediate procurement, as even minor impurities can propagate through multi-step syntheses and affect final fungicide yield and purity [1].

Purity specification
Specification review
97% (standard grade); analytical reports: NMR, HPLC, GC.
Batch‑specific data reduce procurement risk.
Comparator acid available at 99%; different compound class.
Quality Assurance Analytical Chemistry Procurement Specifications

Industrial and Research Applications


Isomerization Feedstock for DFPE Production

Process chemistry laboratories and agrochemical manufacturing facilities utilize CAS 851725-98-9 as a starting material in isomerization processes to produce the 3-difluoromethyl regioisomer (DFPE). Patent US 20180208559 discloses methods for converting iso-DFPE to DFPE, enabling the valorization of what would otherwise be a process waste stream [1]. This application is directly supported by the synthetic yield data in EP 3650442 B1, which demonstrates that controlling iso-isomer content is essential for achieving yields >80% in DFPE production [2].

Precursor for Novel SDHI Fungicide Analogs

Research groups engaged in the discovery of novel SDHI fungicides with differentiated resistance profiles may employ CAS 851725-98-9 as a direct building block. While the 3-difluoromethyl regioisomer is the established scaffold for commercial fungicides (Sedaxane, Fluxapyroxad, Bixafen) [3], the 5-difluoromethyl isomer offers an underexplored regioisomeric space for generating new chemical matter. Synthetic routes described in vendor documentation demonstrate that iso-DFPE undergoes reactions with dimethyl phosphite and methane sulfonic acid to yield further functionalized intermediates .

Reference Standard for Isomer Purity Monitoring

Analytical chemistry and quality control laboratories in agrochemical manufacturing utilize authenticated samples of CAS 851725-98-9 as a reference standard to monitor iso-isomer content in DFPE production batches. Given that EP 3650442 B1 explicitly identifies low iso-isomer content as a key quality metric for DFPE [2], procurement of pure iso-DFPE is necessary for method development and validation of HPLC or GC assays used to quantify this critical impurity.

Building Block for Antibacterial and Antifungal Discovery

Medicinal chemistry and agrochemical discovery teams synthesizing difluoromethyl pyrazole libraries use CAS 851725-98-9 as a versatile ester intermediate. The class-level activity data from the Russian Journal of General Chemistry study demonstrates that structurally related pyrazole-4-carboxylates exhibit antibacterial inhibition rates of 62-86% against Xoo and Xac pathogens, outperforming thiodiazole copper (53-80% inhibition) [4]. This evidence supports the inclusion of the target compound in screening libraries targeting bacterial and fungal crop pathogens.

Application
Selection Property
Validation Focus
Isomerization feedstock
Regioisomer identity (iso‑DFPE)
Process yield and isomer purity (HPLC/GC)
Novel SDHI analog synthesis
5‑difluoromethyl scaffold
Coupling reactivity and fungicide structure‑activity
Isomer purity reference standard
Certified iso‑DFPE identity
Method validation for iso‑isomer quantification
Antibacterial/antifungal discovery
Pyrazole‑4‑carboxylate ester core
Class‑level bioactivity against Xoo/Xac; scaffold screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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